tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
Overview
Description
“tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate” is a chemical compound with the CAS Number: 1387533-90-5 . It has a molecular weight of 329.19 . The IUPAC name for this compound is tert-butyl (2-(((3-bromophenyl)amino)-2-oxoethyl)carbamate . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-112 degrees Celsius . It is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
The study of carbamates like "tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate" involves exploring their synthesis and subsequent transformations. For instance, the synthesis of tert-butyl carbamates through methods such as the Curtius rearrangement showcases their utility as intermediates in organic synthesis. These processes often leverage the reactivity of carbamates for further functional group transformations or as protective groups in the synthesis of more complex molecules (Lebel & Leogane, 2005).
Role in Organic Synthesis
Carbamates, including those structurally similar to "this compound," play a pivotal role in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Their utility extends to facilitating the introduction of nitrogen-containing groups and acting as precursors to amines and other nitrogen-rich structures. The strategic use of carbamates enables the efficient construction of complex molecules with potential biological activities (Guinchard, Vallée, & Denis, 2005).
Environmental and Bioactive Compound Synthesis
Some studies explore the environmental aspects of carbamate degradation, as well as their roles in synthesizing bioactive compounds. The transformation of methyl tert-butyl ether (MTBE) into various degradation products through oxidative processes is an example of environmental research involving carbamates. Additionally, carbamates serve as key intermediates in the synthesis of compounds with antiarrhythmic and hypotensive properties, highlighting their significance in medicinal chemistry (Acero et al., 2001); (Chalina, Chakarova, & Staneva, 1998).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXONDDHXTEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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